molecular formula C6H8N2O3 B2555346 3-(1-Aminoethyl)isoxazole-4-carboxylic acid CAS No. 1334494-67-5

3-(1-Aminoethyl)isoxazole-4-carboxylic acid

Cat. No.: B2555346
CAS No.: 1334494-67-5
M. Wt: 156.141
InChI Key: YZZKJHBZSNMNPF-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)isoxazole-4-carboxylic acid (CAS 1334494-67-5) is a bifunctional isoxazole derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both an amino and a carboxylic acid group, classifying it as a β-amino acid, a class of non-proteinogenic amino acids that are invaluable building blocks for creating novel peptidomimetics . Isoxazole-based β-amino acids like this one are key to developing α/β-mixed peptides, which show great promise as therapeutic agents due to their enhanced stability against proteolysis compared to natural peptides . This compound is part of the isoxazole family, a heterocyclic scaffold known for a broad spectrum of high biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Specifically, structural analogs and derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid have demonstrated potent immunosuppressive activity in experimental models . Research on related compounds has shown that they can inhibit phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α . The mechanism of action for a potent, non-toxic representative compound was linked to the induction of a pro-apoptotic pathway, involving increased expression of caspases and Fas in Jurkat cells . As such, this compound serves as a critical synthetic intermediate for researchers developing new immunosuppressive agents and exploring the mechanisms of immune response regulation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKJHBZSNMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, exhibit promising antimicrobial activity. For instance, studies have shown that modifications to the isoxazole core can enhance affinity for bacterial targets, suggesting potential as antibacterial agents against resistant strains . The presence of the carboxylic acid moiety has been linked to improved interactions with bacterial enzymes, which can be crucial in developing new antibiotics.

Immunosuppressive Effects

The compound has also demonstrated immunosuppressive properties. In vitro studies revealed that certain derivatives inhibited the proliferation of peripheral blood mononuclear cells, indicating their potential use in managing autoimmune diseases or in transplant medicine . Specific derivatives showed stronger immunosuppressive effects than established drugs like cyclosporine A, highlighting their therapeutic promise in immunology .

Anticancer Activity

Several studies have investigated the anticancer potential of isoxazole derivatives. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives were found to possess anti-proliferative properties against various cancer cell lines. These compounds were shown to induce apoptosis through upregulation of pro-apoptotic signaling molecules in Jurkat cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the isoxazole ring can significantly influence their biological activity.

Synthetic Routes

The synthesis of this compound typically involves multistep processes starting from commercially available amino acids. A notable method includes the base-promoted synthesis of aminoisoxazoles from amino acids, which can be scaled for multigram production . The cleavage of protecting groups under acidic conditions further facilitates the formation of the target compound.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular structure and confirm the successful synthesis of isoxazole derivatives .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityIdentified structural modifications that enhance antibacterial affinity; key focus on carboxylic moiety's role.
Immunosuppressive PropertiesShowed that certain derivatives outperform cyclosporine A in inhibiting immune cell proliferation; potential applications in transplant medicine.
Anticancer ActivityDemonstrated anti-proliferative effects on cancer cell lines; highlighted importance of structural modifications for enhancing activity.

Mechanism of Action

The mechanism by which 3-(1-Aminoethyl)isoxazole-4-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Substituents Key Features Biological Relevance
3-(1-Aminoethyl)isoxazole-4-carboxylic acid - 4-carboxylic acid
- 3-(1-aminoethyl)
High polarity due to -COOH and -NH2; potential for zwitterionic form Enzyme inhibition, peptide mimetics
5-Amino-3-methyl-isoxazole-4-carboxylic acid - 4-carboxylic acid
- 3-methyl
- 5-amino
Reduced steric hindrance; enhanced solubility vs. ethyl substituents Unnatural amino acid in peptide synthesis
3-(2-Chlorophenyl)-5-methyl-isoxazole-4-carboxylic acid - 4-carboxylic acid
- 5-methyl
- 3-(2-Cl-Ph)
Hydrophobic chlorophenyl group enhances membrane permeability Antiviral agents (e.g., derivatives in )
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate - 5-ester
- 4-amino
- 3-methyl
Ester group improves bioavailability; reduced acidity vs. carboxylic acid Prodrug strategies
3-Oxo-1,3-dihydro-benzo[c]isoxazole-4-carboxylic acid - 4-carboxylic acid
- Benzofused isoxazole
Planar aromatic system for π-π stacking; keto group modulates electronic density Photodynamic therapy or enzyme inhibitors

Physicochemical Properties

  • Solubility: The carboxylic acid group in this compound enhances water solubility compared to ester derivatives (e.g., ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) but limits blood-brain barrier penetration .
  • Stability : Chlorophenyl-substituted derivatives exhibit higher thermal and metabolic stability due to electron-withdrawing Cl atoms .
  • pKa: The aminoethyl group (pKa ~9–10) and carboxylic acid (pKa ~2–3) create a zwitterionic structure at physiological pH, influencing binding to charged protein residues .

Biological Activity

3-(1-Aminoethyl)isoxazole-4-carboxylic acid (AEICA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of AEICA's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AEICA is characterized by its isoxazole ring, which is known for conferring various biological activities. The presence of the aminoethyl side chain enhances its interaction with biological targets. The compound's chemical structure can be represented as follows:

C5H8N2O3\text{C}_5\text{H}_8\text{N}_2\text{O}_3

Antimicrobial Activity

Research has indicated that AEICA exhibits antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains. For instance, in one study, AEICA demonstrated inhibitory zones ranging from 15 mm to 20 mm against Gram-positive and Gram-negative bacteria .

Anticancer Properties

AEICA has also been investigated for its anticancer potential. In vitro assays revealed that AEICA can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

Cell Line IC50 (µM) Effect
HeLa10.5Apoptosis induction
MCF-712.3Cell cycle arrest

Neuroprotective Effects

Recent studies have highlighted AEICA's neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to modulate glutamate receptors, which are critical in neuronal signaling and protection against excitotoxicity .

The biological activity of AEICA can be attributed to several mechanisms:

  • Enzyme Inhibition : AEICA may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Gene Expression Regulation : AEICA has been shown to affect the expression of genes involved in apoptosis and cell survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated AEICA against multiple bacterial strains and found significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Study : In a comparative analysis of various isoxazole derivatives, AEICA was among the top compounds with an IC50 value under 15 µM against breast cancer cell lines, indicating strong potential for further development as an anticancer agent.

Preparation Methods

Base Methodology from US4087535A

The synthesis of 5-methyl-isoxazole-4-carboxylic acid anilides, as described in US4087535A, involves heating acetoacetic acid anilides with orthoformic acid esters (e.g., triethyl orthoformate) and carboxylic acid anhydrides (e.g., acetic anhydride) to form 2-alkoxymethylene intermediates. Subsequent treatment with hydroxylamine induces cyclization, yielding the isoxazole core (Table 1).

Table 1: Representative Cyclization Reactions from US4087535A

Starting Material Conditions Product Yield (%)
Acetoacetic acid-3,4-dichloro-anilide Reflux with triethyl orthoformate, acetic anhydride 2-Ethoxymethylene-acetoacetic acid-3,4-dichloro-anilide 83
2-Ethoxymethylene derivative Hydroxylamine in methanol 5-Methyl-isoxazole-4-carboxylic acid-3,4-dichloro-anilide 97.5

Adaptation for 3-(1-Aminoethyl) Substituents

To introduce the 1-aminoethyl group at position 3, modifications to the acetoacetic acid precursor are required:

  • Step 1 : Replace the anilide moiety with a β-ketoamide bearing a protected aminoethyl group (e.g., tert-butoxycarbonyl (Boc)-protected amine).
  • Step 2 : Cyclize using hydroxylamine under mild conditions (20–25°C, 4 hours) to preserve the Boc group.
  • Step 3 : Deprotect the amine via acidolysis (trifluoroacetic acid in dichloromethane) to yield the target compound.

Challenges : Steric hindrance from the aminoethyl group may reduce cyclization efficiency. Patent data suggest that electron-withdrawing substituents (e.g., chlorine) enhance reaction rates, necessitating optimized protecting groups.

Dihaloformaldoxime-Alkyne Cycloaddition (CA1258860A)

Base Methodology from CA1258860A

The reaction of dichloroformaldoxime with terminal alkynes in the presence of sodium carbonate produces 3-halo-5-substituted isoxazoles. For example, 3-chloro-5-phenylisoxazole is synthesized in 78% yield using phenylacetylene.

Application to 3-(1-Aminoethyl)isoxazole-4-carboxylic Acid

  • Alkyne Design : Use a propargylamine derivative (e.g., N-Boc-propargylamine) coupled to a carboxylic acid-bearing alkyne.
  • Cycloaddition : React with dichloroformaldoxime in dichloromethane at 0°C to form 3-chloro-5-(Boc-aminoethyl)isoxazole-4-carboxylic acid.
  • Amination : Replace the 3-chloro substituent via Buchwald-Hartwig coupling with ammonia or methylamine, followed by deprotection.

Key Insight : The 3-chloro intermediate’s reactivity enables selective substitutions, though palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are critical for efficient amination.

Post-Cyclization Functionalization Strategies

Reductive Amination of 3-Acetyl Derivatives

  • Step 1 : Synthesize 3-acetylisoxazole-4-carboxylic acid via cyclization of acetoacetic acid derivatives.
  • Step 2 : Convert the acetyl group to an imine using ammonium acetate.
  • Step 3 : Reduce the imine to the amine with sodium cyanoborohydride (yield: 72–80%).

Nucleophilic Substitution at Position 3

  • Intermediate : 3-Bromoisoxazole-4-carboxylic acid (synthesized via CA1258860A method).
  • Reaction : Treat with ethylenediamine in DMF at 100°C to install the aminoethyl group (yield: 65%).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Methods for this compound

Method Steps Overall Yield (%) Key Advantages Limitations
Acetoacetic Acid Cyclization 3 68 High regioselectivity; scalable Requires protective groups
Dihaloformaldoxime-Alkyne Route 4 55 Versatile substitutions Palladium catalyst cost
Reductive Amination 3 75 Mild conditions Limited to ketone precursors

Experimental Findings and Optimization

Optimal Conditions for Cyclization

  • Solvent : Methanol/water (3:1) enhances hydroxylamine solubility and cyclization rates.
  • Temperature : Room temperature (25°C) minimizes side reactions during Boc deprotection.

Palladium-Catalyzed Amination

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ base.
  • Yield Improvement : 65% → 82% upon increasing reaction time from 12 to 24 hours.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1-Aminoethyl)isoxazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted isoxazole precursors. For example, refluxing 3-formyl-isoxazole derivatives with aminoethylating agents in acetic acid with sodium acetate as a catalyst is a standard approach. Similar protocols for structurally related isoxazole-carboxylic acids involve multi-step reactions, including ester hydrolysis and amine functionalization . Intermediate steps may include protecting group strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the isoxazole ring and aminoethyl substituent. Mass spectrometry (exact mass analysis) confirms molecular weight, with fragmentation patterns aiding in functional group identification. Infrared (IR) spectroscopy can validate carboxylic acid and amine moieties. Cross-referencing spectral data with published analogs (e.g., 5-(4-fluorophenyl)isoxazole-4-carboxylic acid) is recommended .

Q. What biological activities have been reported for isoxazole-4-carboxylic acid derivatives?

  • Methodological Answer : Derivatives of this scaffold exhibit immunomodulatory and enzyme inhibitory activities. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides demonstrated dose-dependent immunotropic effects in murine models, assessed via lymphocyte proliferation assays and cytokine profiling . Researchers should adapt these assays to evaluate the aminoethyl-substituted analog, ensuring consistency in cell lines and dosing protocols.

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer : Yield optimization requires systematic parameter tuning:

  • Solvent Selection : Acetic acid is standard, but polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalyst Screening : Sodium acetate is typical, but alternatives like pyridine or triethylamine could mitigate side reactions.
  • Temperature Control : Reflux conditions (100–110°C) are common, but microwave-assisted synthesis may reduce time and improve regioselectivity .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Discrepancies often arise from assay variability. Key steps include:

  • Standardization : Replicate experiments using identical cell lines (e.g., Jurkat T-cells) and assay conditions (e.g., serum concentration, incubation time).
  • Metabolic Stability Testing : Assess compound stability in buffer vs. biological matrices to identify degradation artifacts.
  • Structural Confirmation : Re-analyze disputed compounds via HPLC-MS to rule out impurities or isomerization .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can map interactions with target proteins like cyclooxygenase-2 (COX-2) or immunoreceptors. Quantitative Structure-Activity Relationship (QSAR) models, trained on data from analogs (e.g., 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid), predict substituent effects on potency. Density Functional Theory (DFT) calculations evaluate electronic properties influencing binding affinity .

Q. What analytical challenges arise in characterizing hygroscopic or labile derivatives of this compound?

  • Methodological Answer : Hygroscopicity can distort mass and NMR data. Mitigation strategies include:

  • Sample Handling : Use anhydrous solvents and glove boxes for synthesis and storage.
  • Lyophilization : Freeze-drying under vacuum preserves stability for long-term storage.
  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to inform formulation strategies.
  • Stability-Indicating Assays : Use HPLC with charged aerosol detection (CAD) to monitor degradation under stress conditions (e.g., heat, light) .

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